Cas no 2138035-75-1 (N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride)
N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2138035-75-1
- EN300-1155073
- N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride
-
- Inchi: 1S/C6H8ClF2NO/c7-6(11)10(3-5(8)9)4-1-2-4/h4-5H,1-3H2
- InChI Key: YBSHAVVXUWJAJY-UHFFFAOYSA-N
- SMILES: ClC(N(CC(F)F)C1CC1)=O
Computed Properties
- Exact Mass: 183.0262479g/mol
- Monoisotopic Mass: 183.0262479g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 20.3Ų
N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1155073-0.05g |
N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride |
2138035-75-1 | 0.05g |
$1091.0 | 2023-06-09 | ||
| Enamine | EN300-1155073-0.1g |
N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride |
2138035-75-1 | 0.1g |
$1144.0 | 2023-06-09 | ||
| Enamine | EN300-1155073-0.25g |
N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride |
2138035-75-1 | 0.25g |
$1196.0 | 2023-06-09 | ||
| Enamine | EN300-1155073-0.5g |
N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride |
2138035-75-1 | 0.5g |
$1247.0 | 2023-06-09 | ||
| Enamine | EN300-1155073-1.0g |
N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride |
2138035-75-1 | 1g |
$1299.0 | 2023-06-09 | ||
| Enamine | EN300-1155073-2.5g |
N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride |
2138035-75-1 | 2.5g |
$2548.0 | 2023-06-09 | ||
| Enamine | EN300-1155073-5.0g |
N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride |
2138035-75-1 | 5g |
$3770.0 | 2023-06-09 | ||
| Enamine | EN300-1155073-10.0g |
N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride |
2138035-75-1 | 10g |
$5590.0 | 2023-06-09 |
N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride
N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride: A Comprehensive Overview
N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride (CAS No. 2138035-75-1) is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoroethyl group, and a carbamoyl chloride moiety. These structural features contribute to its diverse chemical reactivity and potential applications in various scientific and industrial contexts.
The cyclopropyl group in N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride is known for its high reactivity due to the strain inherent in the three-membered ring. This strain can be harnessed to facilitate various chemical transformations, making the compound a valuable reagent in synthetic chemistry. The difluoroethyl group, on the other hand, imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity.
The carbamoyl chloride moiety is a key functional group that renders N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride highly reactive towards nucleophiles. This reactivity makes it an excellent coupling agent for the synthesis of amides and ureas, which are important classes of compounds in pharmaceuticals and agrochemicals. The ability to form stable amide bonds through this reaction pathway is crucial for the development of new drugs and other bioactive molecules.
In recent years, N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride has been explored in various research studies for its potential applications in drug discovery and development. One notable area of interest is its use as an intermediate in the synthesis of novel antiviral agents. The unique combination of the cyclopropyl and difluoroethyl groups provides a platform for designing molecules with enhanced antiviral activity against a range of viral pathogens.
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride-derived compounds as inhibitors of viral proteases. The researchers found that these compounds exhibited potent inhibitory activity against key viral enzymes, suggesting their potential as lead candidates for further drug development.
Beyond antiviral applications, N-cyclopropyl-N-(2,2-difluoroethyl)
In addition to its pharmaceutical applications, N-
The synthesis of N-
In conclusion, N-
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